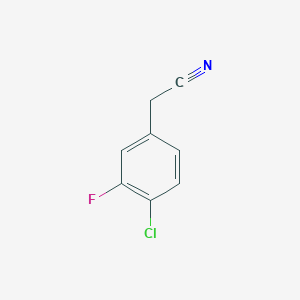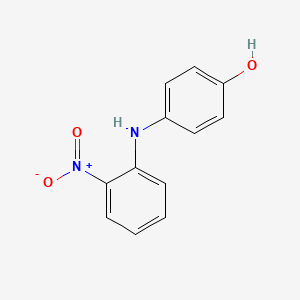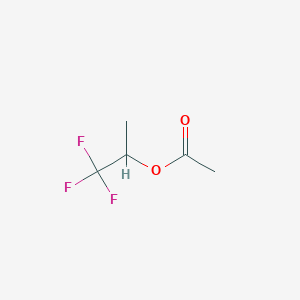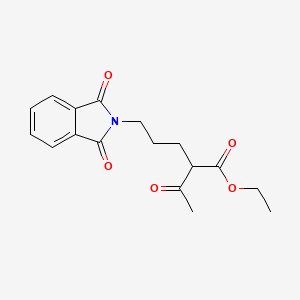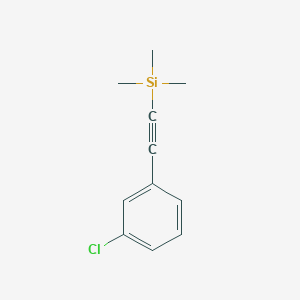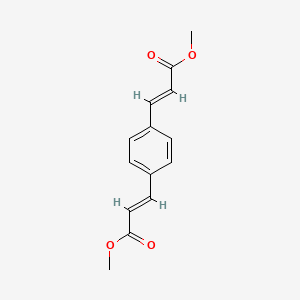
Isopropyl ferulate
Overview
Description
Isopropyl ferulate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is an ester derivative of ferulic acid, specifically the isopropyl ester of 4-hydroxy-3-methoxycinnamic acid. The molecular formula of this compound is C13H16O4, and it has a molecular weight of 236.26 g/mol .
Mechanism of Action
Target of Action
Isopropyl ferulate is a compound that primarily targets lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), playing a crucial role in various biological processes, including digestion, transport, and processing of dietary lipids .
Mode of Action
The interaction of this compound with its target, lipase, results in the synthesis of this compound in organic solvents like DMSO . The lipase is immobilized on a silica matrix, and the this compound is synthesized through esterification . This process involves the reaction of ferulic acid with isopropyl alcohol in the presence of the lipase biocatalyst .
Biochemical Pathways
This compound affects the enzymatic synthesis pathway in non-aqueous media . This pathway has inherent advantages such as high solubility of most organic compounds in non-aqueous media, the ability to carry out new reactions impossible in water due to kinetic or thermodynamic restrictions, and greater stability of enzymes . The downstream effects include the synthesis of this compound, which is used in the reduction of pharmaceuticals, preparation of antifungal agents, cosmetics, and as an antioxidant agent .
Pharmacokinetics
The synthesis of this compound using silica-immobilized lipase in an organic medium like dmso suggests that the compound could be well-absorbed and distributed in the body, given the lipophilic nature of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the esterification of ferulic acid and isopropanol . This results in the synthesis of this compound, which has applications in the reduction of pharmaceuticals, preparation of antifungal agents, cosmetics, and as an antioxidant agent .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the esterification process for the synthesis of this compound is performed at a specific temperature (45°C) under shaking . The presence of molecular sieves in the reaction mixture promotes the forward reaction by overcoming the inhibitory effect of water, a byproduct of the reaction . Additionally, certain salt ions like Ca 2+, Cd 2+, and Fe 2+ enhance the activity of the immobilized biocatalyst, while others like Co 2+, Zn 2+, Mg 2+, Mn 2+, Al 3+, and Na + have a mild inhibitory effect .
Biochemical Analysis
Biochemical Properties
Isopropyl ferulate interacts with various enzymes and proteins. For instance, it has been shown to be a substrate for feruloyl esterases , enzymes that catalyze the hydrolysis of ester bonds between ferulic acid and plant cell wall polysaccharides . This interaction aids in the degradation of plant biomass, making this compound a potential biocatalyst in industries such as biofuel production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, ferulic acid, a related compound, has been shown to downregulate the expression of reactive oxygen species and activate nuclear factor erythroid-2-related factor-2/heme oxygenase-1 signaling, exerting anti-oxidative effects . It also has anti-inflammatory effects related to the p38 mitogen-activated protein kinase and nuclear factor-kappaB signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, in the synthesis of this compound, a silica-immobilized lipase was used as a biocatalyst . The lipase catalyzes the esterification of ferulic acid and isopropanol to form this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a study where this compound was synthesized using a silica-immobilized lipase, approximately one third of the total decrease in the esterification efficacy was observed after the 5th repetitive cycle of esterification .
Metabolic Pathways
This compound is involved in the metabolic pathway of ferulic acid esterification . This process involves the interaction of this compound with enzymes such as lipases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl ferulate can be synthesized through the esterification of ferulic acid with isopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where ferulic acid and isopropanol are heated together with the catalyst until the esterification is complete. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ferulic acid and isopropanol into a reactor, where the esterification occurs. The reaction mixture is then subjected to separation and purification processes, such as distillation and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isopropyl ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: It can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Isopropyl ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds and as a reagent in organic synthesis.
Biology: It has been studied for its antioxidant properties and its ability to scavenge free radicals, making it useful in biological research.
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antifungal properties. It is being investigated for its role in treating various diseases and conditions.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant and protective properties.
Comparison with Similar Compounds
Isopropyl ferulate can be compared with other similar compounds, such as:
Ethyl ferulate: Another ester derivative of ferulic acid, ethyl ferulate has similar antioxidant and anti-inflammatory properties but differs in its ester group.
Methyl ferulate: This compound also shares similar properties but has a methyl ester group instead of an isopropyl group.
Ferulic acid: The parent compound, ferulic acid, has potent antioxidant and anti-inflammatory effects but lacks the ester group, which can influence its solubility and bioavailability.
This compound is unique due to its specific ester group, which can affect its chemical properties and biological activities. Its isopropyl group provides distinct solubility and stability characteristics compared to other ester derivatives .
Properties
IUPAC Name |
propan-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTWMQRNUHIETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315988 | |
| Record name | Isopropyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59831-94-6 | |
| Record name | Isopropyl ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing isopropyl ferulate using immobilized enzymes like lipase?
A1: Traditional chemical synthesis often relies on harsh conditions and may generate undesirable byproducts. Employing enzymes like lipase offers a greener alternative. [, ] Immobilizing these enzymes on solid supports further enhances their utility by:
- Improving enzyme stability and reusability: Immobilized enzymes can withstand harsher reaction conditions and can be easily recovered and reused, making the process more cost-effective. []
- Facilitating continuous processes: Immobilization allows for the development of continuous flow systems, leading to higher production efficiency. []
- Reducing downstream purification: Using immobilized enzymes can lead to a purer product, simplifying downstream processing steps. []
Q2: What challenges are encountered when synthesizing this compound using immobilized lipase, and how are they addressed in the research?
A2: The research highlights several challenges and solutions:
- Water Inhibition: The esterification reaction produces water as a byproduct, which can inhibit the reaction. This is addressed by adding molecular sieves to the reaction mixture, which selectively absorb water and drive the reaction forward. []
- Enzyme Activity: Various factors can impact enzyme activity. The research systematically investigates the influence of parameters like substrate molar ratio, biocatalyst concentration, and the presence of salt ions to optimize reaction conditions for maximum this compound yield. []
- Enzyme Reusability: While immobilization enhances enzyme stability, activity can still decrease with repeated use. The research demonstrates that the immobilized lipase retains significant activity even after multiple reaction cycles, highlighting its potential for industrial applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




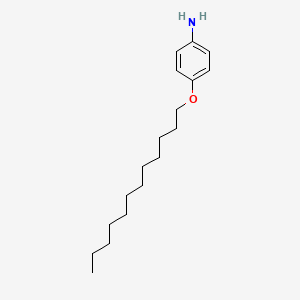
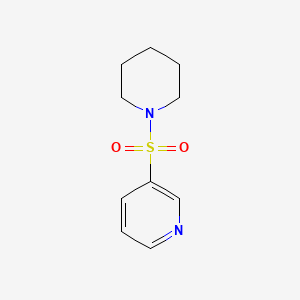
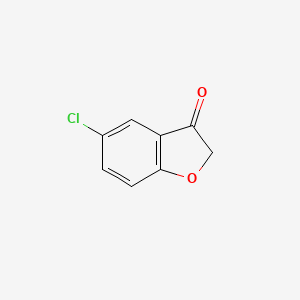
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)

